Sodium 2,4,5-trifluorophenylacetate
Description
Significance of Fluorinated Organic Compounds in Contemporary Research
The field of organofluorine chemistry, which studies compounds containing carbon-fluorine bonds, has become a cornerstone of modern chemical science. chemicalbook.comnbinno.com The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nbinno.com Fluorine is the most electronegative element, and the carbon-fluorine bond is the strongest single bond in organic chemistry. ossila.comontosight.ai This inherent strength often leads to enhanced thermal and metabolic stability in fluorinated compounds. google.com
In contemporary research, the introduction of fluorine is a widely used strategy in drug discovery and materials science. google.comnih.govchemimpex.comchemicalbook.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. chemicalbook.com The inclusion of fluorine can influence a molecule's lipophilicity, bioavailability, and binding affinity to biological targets. google.comgoogle.comnih.gov For instance, replacing hydrogen with fluorine can block sites of metabolic attack, thereby prolonging the active life of a drug in the body. google.com In materials science, fluorinated compounds are integral to the development of polymers with high chemical resistance, advanced liquid crystals, and specialty lubricants. chemimpex.comchemicalbook.com
Historical Context of Fluorinated Phenylacetic Acid Derivatives
The history of fluorinated phenylacetic acid derivatives is intertwined with the broader evolution of organofluorine chemistry. While the first organofluorine compounds were synthesized in the 19th century, the field saw significant expansion during and after World War II. ontosight.ai The development of methods to introduce fluorine into aromatic rings was a crucial step. Early methods included the Schiemann reaction, discovered in 1927, which uses diazonium salts, and nucleophilic aromatic substitution. ontosight.ai
Phenylacetic acid itself is a well-known organic compound used in the production of perfumes and pharmaceuticals like penicillin G and diclofenac. The synthesis of its fluorinated derivatives, however, presented unique challenges. Standard methods for preparing phenylacetic acids, such as the reduction of corresponding mandelic acids, were often not effective for substrates with electron-withdrawing substituents like fluorine. google.com This limitation spurred the development of new synthetic routes.
Rationale for Investigating Sodium 2,4,5-trifluorophenylacetate
The primary driver for the investigation of this compound and its parent acid is its role as a critical building block in the synthesis of pharmacologically active compounds. chemicalbook.com Specifically, 2,4,5-trifluorophenylacetic acid is a key intermediate in the manufacture of Sitagliptin. chemicalbook.comossila.comgoogle.com Sitagliptin is a widely used anti-diabetic medication that functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. chemicalbook.com The trifluorinated phenyl group of the molecule is essential for its activity.
Beyond its pharmaceutical importance, research has also explored the use of 2,4,5-trifluorophenylacetic acid in materials science. It has been employed as a bifunctional additive to enhance the efficiency and stability of perovskite solar cells. ossila.com In this application, the carboxylic acid group interacts with and passivates defects in the perovskite material, while the hydrophobic trifluorobenzene portion helps to improve the device's long-term stability. ossila.com The sodium salt, this compound, is a direct derivative, often formed during synthesis or used as a more soluble alternative to the free acid in certain reaction conditions. chemicalbook.comgoogle.com Its investigation is therefore closely linked to the applications of its parent acid.
Chemical Properties of 2,4,5-Trifluorophenylacetic Acid
| Property | Value | Source |
| Chemical Formula | C₈H₅F₃O₂ | nbinno.comnih.govchemimpex.com |
| Molecular Weight | 190.12 g/mol | nbinno.comnih.govchemimpex.com |
| Appearance | White to off-white crystalline powder | chemicalbook.comnbinno.comchemimpex.com |
| Melting Point | 95-98 °C or 121-125 °C | nbinno.comchemimpex.com |
| Boiling Point | ~280-285 °C (decomposes) | nbinno.com |
| Density | ~1.45 g/cm³ (estimated) | nbinno.com |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol); insoluble in water | nbinno.com |
| CAS Number | 209995-38-0 | chemicalbook.comnbinno.comossila.comnih.govchemimpex.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1980063-39-5 |
|---|---|
Molecular Formula |
C8H4F3NaO2 |
Molecular Weight |
212.10 g/mol |
IUPAC Name |
sodium;2-(2,4,5-trifluorophenyl)acetate |
InChI |
InChI=1S/C8H5F3O2.Na/c9-5-3-7(11)6(10)1-4(5)2-8(12)13;/h1,3H,2H2,(H,12,13);/q;+1/p-1 |
InChI Key |
OZYTVBHOGHMSLS-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Sodium 2,4,5 Trifluorophenylacetate and Its Precursors
Conventional Synthetic Routes to 2,4,5-Trifluorophenylacetic Acid
A variety of conventional methods have been established for the synthesis of 2,4,5-trifluorophenylacetic acid, each with distinct starting materials and reaction pathways.
Multi-Step Preparations from Fluorinated Aromatic Compounds
Multi-step syntheses starting from readily available fluorinated aromatic compounds are common. One prominent route begins with 1,2,4-trifluorobenzene (B1293510). google.com This process involves a sequence of reactions, often including:
Friedel-Crafts Acetylation: 1,2,4-trifluorobenzene is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to produce 2,4,5-trifluoroacetophenone. google.com
Willegerodt-Kindler Reaction: The resulting acetophenone (B1666503) undergoes a reaction with sulfur and a secondary amine (like morpholine) to form a thioamide, specifically sulfo-2,4,5-trifluoro benzene (B151609) acetic acid amide. google.com
Hydrolysis: The thioamide is then hydrolyzed under acidic or basic conditions to yield the final product, 2,4,5-trifluorophenylacetic acid. google.com
Another multi-step approach starts with 2,4,5-trifluoronitrobenzene. google.com This method leverages the high reactivity of the nitro-para-fluorine position. The key steps are:
Condensation: 2,4,5-trifluoronitrobenzene is condensed with diethyl malonate in the presence of a strong base. google.com
Reduction: The nitro group is reduced to an amino group. google.com
Diazotization-Fluorination: The amino group is converted to a fluorine atom via a diazotization reaction followed by fluorination (Balz-Schiemann reaction). google.com
Hydrolysis and Decarboxylation: The malonate ester is hydrolyzed and subsequently decarboxylated to afford the phenylacetic acid. The order of these steps can sometimes be varied to optimize the process. google.com
A different pathway involves the chloromethylation of 1,2,4-trifluorobenzene to give 2,4,5-trifluorobenzyl chloride, followed by cyanation and subsequent hydrolysis of the resulting nitrile to the carboxylic acid. google.com
| Starting Material | Key Intermediates | Key Reactions |
|---|---|---|
| 1,2,4-Trifluorobenzene | 2,4,5-Trifluoroacetophenone, Sulfo-2,4,5-trifluoro benzene acetic acid amide | Friedel-Crafts Acetylation, Willegerodt-Kindler, Hydrolysis |
| 2,4,5-Trifluoronitrobenzene | Diethyl 2,5-difluoro-4-nitrophenylmalonate, 2,5-Difluoro-4-aminophenylacetic acid | Condensation, Nitro Reduction, Diazotization-Fluorination, Hydrolysis, Decarboxylation |
| 1,2,4-Trifluorobenzene | 2,4,5-Trifluorobenzyl chloride, 2,4,5-Trifluorophenylacetonitrile | Chloromethylation, Cyanation, Hydrolysis |
Copper(I) Salt Catalyzed Coupling Reactions with Malonate Esters
A well-known method for forming the arylacetic acid structure involves the copper-catalyzed coupling of an aryl halide with a malonate ester, a variant of the Ullmann condensation. In this approach, a starting material like 2,4,5-trifluorobromobenzene is reacted with diethyl malonate. google.comgoogle.com
This reaction typically requires a copper(I) salt, such as copper(I) iodide or bromide, as a catalyst and a base. The resulting coupled product, a substituted diethyl malonate, is then subjected to hydrolysis and decarboxylation to yield 2,4,5-trifluorophenylacetic acid. masterorganicchemistry.com While effective, this route can present challenges, including the need for significant quantities of the copper catalyst, which can lead to difficulties in product purification and waste disposal of the heavy metal. google.com The cost of the starting aryl halide can also be a factor. google.comgoogle.com
Grignard Reagent Mediated Carboxylation Approaches
The formation of a Grignard reagent followed by carboxylation is a classic method for synthesizing carboxylic acids. This strategy can be applied to produce 2,4,5-trifluorophenylacetic acid. One such synthesis starts from 2,4,5-trifluorobenzyl halide (chloride or bromide). google.comscispace.com
The process involves two main steps:
Grignard Reagent Formation: The 2,4,5-trifluorobenzyl halide is reacted with magnesium metal in an anhydrous organic solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, 2,4,5-trifluorobenzylmagnesium halide. google.com
Carboxylation: The freshly prepared Grignard reagent is then reacted with carbon dioxide (which can be from a solid source like dry ice or a gaseous stream) to form the magnesium salt of 2,4,5-trifluorophenylacetic acid. google.comscispace.com
Acidification: Subsequent acidification with an aqueous acid (e.g., hydrochloric acid) liberates the final 2,4,5-trifluorophenylacetic acid. google.com
This method is advantageous due to its relatively short synthetic route and the use of readily available and inexpensive carbon dioxide as a carbon source. google.com
Aryne-Intermediate Based Synthetic Strategies for Fluorinated Compounds
The chemistry of arynes, which are highly reactive intermediates derived from aromatic rings by the formal removal of two ortho substituents, offers modern and powerful strategies for the synthesis of functionalized molecules, including fluorinated compounds. rsc.orgresearchgate.net The generation of a fluorinated benzyne (B1209423) intermediate followed by its reaction with a suitable nucleophile can lead to the formation of complex aromatic structures. researchgate.net
While direct application to the synthesis of 2,4,5-trifluorophenylacetic acid is less commonly cited in introductory literature, the principles of aryne chemistry are highly relevant. For instance, a trifluorobenzyne could theoretically be generated from a precursor like 1,2,4-trifluoro-5-iodobenzene (B179094) or a related silyl (B83357) triflate derivative. researchgate.net Trapping this reactive intermediate with a two-carbon synthon that can be converted to a carboxylic acid function would provide a pathway to the target molecule. These methods are a subject of ongoing research and provide novel entries into densely functionalized and fluorinated aromatic systems. rsc.orgresearchgate.net
Hydrolysis and Oxidation Pathways from Advanced Intermediates
Several synthetic routes converge on an advanced intermediate which is then converted to 2,4,5-trifluorophenylacetic acid through hydrolysis or oxidation.
A common strategy involves the hydrolysis of 2,4,5-trifluorophenylacetonitrile. This nitrile intermediate can be prepared via the cyanation of 2,4,5-trifluorobenzyl halide. wipo.int The hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH) is typically achieved under strong acidic or basic conditions with heating.
Another important pathway involves the reduction of 2,4,5-trifluoromandelic acid. google.comgoogleapis.com The mandelic acid derivative can be prepared from 1,2,4-trifluorobenzene through a multi-step process. googleapis.com The crucial step is the removal of the benzylic hydroxyl group from the mandelic acid. This reduction can be accomplished using various reagents. One effective method involves a reduction reaction in the presence of an iodide catalyst. googleapis.com This direct conversion is considered an efficient step in several patented processes. googleapis.com
| Advanced Intermediate | Conversion Reaction | Typical Reagents |
|---|---|---|
| 2,4,5-Trifluorophenylacetonitrile | Hydrolysis | H₂SO₄ (aq) or NaOH (aq), heat |
| 2,4,5-Trifluoromandelic Acid | Reduction | H₃PO₃, NaI |
| Ethyl 2,4,5-trifluorophenylacetate | Hydrolysis | NaOH (aq), heat |
Modern Advancements in Fluorination Chemistry Relevant to Phenylacetate Synthesis
The field of organofluorine chemistry is rapidly evolving, with the development of new reagents and methodologies for the introduction of fluorine atoms into organic molecules. nih.govspringernature.com These advancements are significant for the synthesis of compounds like 2,4,5-trifluorophenylacetic acid, either by providing more efficient routes to fluorinated starting materials or by enabling late-stage fluorination.
Historically, fluorination often required harsh conditions and hazardous reagents like elemental fluorine. beilstein-journals.org Modern chemistry has seen the rise of more user-friendly and selective fluorinating agents. These include N-F reagents, such as N-fluoropyridinium salts and Selectfluor®, which are electrophilic fluorine sources that can often be used under milder conditions. beilstein-journals.org
Recent progress in transition-metal-catalyzed C-H activation has opened new avenues for direct fluorination. cas.cn Palladium and copper-catalyzed methods, for example, allow for the direct conversion of a C-H bond on an aromatic ring to a C-F bond, sometimes with high regioselectivity guided by directing groups. springernature.com Another area of intense research is the fluorination of organoboron compounds, such as boronic acids and their esters. Copper-mediated fluorination of arylboronic acids has been developed as a mild and general method, which is particularly valuable in radiochemistry for the synthesis of 18F-labeled PET tracers. nih.gov
Furthermore, silver-mediated fluorination of aryne intermediates represents a cutting-edge strategy, enabling the synthesis of fluorinated aromatics from non-aromatic building blocks under relatively mild conditions. rsc.org These modern methods, focused on efficiency, selectivity, and milder conditions, hold the potential to streamline the synthesis of complex fluorinated molecules like the precursors for Sodium 2,4,5-trifluorophenylacetate. nih.govelsevier.com
Transition Metal-Catalyzed Carbon-Fluorine Bond Functionalization
Transition metal catalysis has become a cornerstone for the synthesis of fluorinated molecules, offering novel pathways for the formation of carbon-fluorine (C-F) bonds and the functionalization of fluoroaromatics. nih.govuiowa.edu These methods are critical for creating precursors to 2,4,5-trifluorophenylacetic acid, such as 1,2,4-trifluorobenzene. google.comchemicalbook.com
Palladium-catalyzed reactions are particularly prominent. One innovative approach involves the palladium-catalyzed C-H fluorination of arenes. This method utilizes a palladium catalyst that can react with electrophilic fluorinating reagents to form a high-valent palladium-fluoride species, which is reactive enough to fluorinate otherwise unreactive arenes. springernature.com Another strategy is the palladium-catalyzed carbofluorination of allenes, which creates tandem C-C and C-F bonds, providing access to monofluoromethylated heteroarenes. rsc.org Furthermore, palladium-catalyzed carbonylation of aryl halides, such as bromides, at atmospheric pressure using ligands like Xantphos, represents a versatile method for introducing the carbonyl group necessary for the acetic acid side chain. nih.gov This approach can be used for the direct synthesis of esters and amides from aryl bromides. nih.gov
Nickel-catalyzed reactions have also emerged as powerful tools. Nickel-based systems can effectively catalyze the C-H arylation of azoles with haloarenes, demonstrating the metal's capability in forming C-C bonds with halogenated aromatic compounds. nih.gov For the synthesis of arylacetic esters, nickel catalysis can be employed to couple arylzinc chlorides with ethyl bromoacetate. acs.org More recent developments include the nickel-catalyzed reductive coupling of redox-active N-hydroxyphthalimide (NHP) esters with iodoarenes to produce α-aryl nitriles, which are precursors to phenylacetic acids. chemrxiv.orgresearcher.life Similarly, this strategy can be adapted for the synthesis of α-aryl secondary amides. nih.gov
The functionalization of existing C-F bonds is another important avenue. Research has demonstrated the palladium-catalyzed C–F alumination of fluorobenzenes, which transforms sp2 C–F bonds into sp2 C–Al bonds. nih.gov This method is highly selective for C–F bonds adjacent to acidic C–H bonds, which is relevant for substrates like 1,2,4-trifluorobenzene. nih.gov
| Catalyst System | Substrates | Product Type | Key Features |
| Palladium / Xantphos | Aryl Bromides, CO | Esters, Amides | Atmospheric pressure carbonylation. nih.gov |
| Palladium / PCy3 | Fluorobenzenes, Aluminium(I) reagent | Organoaluminium complexes | Selective C-F bond functionalization adjacent to C-H bonds. nih.gov |
| Nickel / bipy / LiOtBu | Azoles, Aryl Bromides/Iodides | Arylated Azoles | General system for C-H arylation. nih.gov |
| Nickel / dppf | Azoles, Aryl Chlorides/Triflates | Arylated Azoles | Effective for more challenging electrophiles. nih.gov |
| Nickel / Ligand | NHP esters, Iodoarenes | α-Aryl Nitriles/Amides | Reductive cross-coupling under mild conditions. chemrxiv.orgnih.gov |
Electrosynthetic Approaches for Selective Fluorination
Electrosynthesis offers a powerful and often more environmentally friendly alternative to traditional chemical reagents for fluorination. electrosynthesis.comwikipedia.org Electrochemical fluorination (ECF) can achieve selective introduction of fluorine atoms into organic molecules, which is a key step in synthesizing precursors for 2,4,5-trifluorophenylacetic acid. electrosynthesis.comresearchgate.net
Selective electrochemical fluorination is typically performed in aprotic solvents containing fluoride (B91410) ions, leading to mono- or difluorinated products. researchgate.netacs.org The choice of supporting fluoride salt and solvent is crucial for achieving high efficiency and selectivity. acs.org One common method involves using organic media with fluoride sources like triethylamine-trihydrofluoride (Et3N·3HF), sometimes in the presence of a co-solvent like acetonitrile (B52724). electrosynthesis.comwikipedia.org This approach has been used to convert benzene into fluorobenzene (B45895). wikipedia.org
The mechanism of anodic fluorination can be complex. For aromatic sulfides with electron-withdrawing groups, the proposed mechanism involves initial oxidation at the sulfur atom, followed by proton loss and further oxidation, creating an electrophilic cation radical that is then attacked by a fluoride ion. electrosynthesis.com The use of mediators can also facilitate these reactions. electrosynthesis.com For instance, a directed electrochemical C-H fluorination method has been developed using a dabconium mediator and Selectfluor. nih.gov
Recent advances have focused on improving selectivity and efficiency. Pulsed electrolysis, for example, has been shown to enhance the fluorination of primary benzylic C(sp3)–H bonds by modulating the electrical double layer, which improves mass transport and limits over-oxidation. rsc.org While this specific example targets a benzylic position, the principle of using pulsed currents could potentially be applied to improve aromatic fluorination as well. rsc.org
| Method | Fluorine Source | Substrate Type | Key Features |
| Anodic Fluorination | Et3N·3HF | Aromatic Sulfides | Selective α-monofluorination. electrosynthesis.com |
| Anodic Fluorination | Et3N·3HF / Acetonitrile | Benzene, Alkenes | Formation of fluorobenzene and difluoroalkanes. wikipedia.org |
| Mediated Fluorination | Selectfluor / Dabconium mediator | Steroids, various functional groups | Directed, regioselective C-H fluorination. nih.gov |
| General ECF | Anhydrous HF | Aromatic Compounds | Perfluorination (e.g., benzene to perfluorocyclohexane). wikipedia.orgoup.com |
Biocatalytic Transformations for Fluorinated Phenylacetic Acids
Biocatalysis presents a highly attractive strategy for the synthesis of fluorinated compounds due to its high efficiency, selectivity, and environmentally friendly nature under mild conditions. nih.govresearchgate.net The enzymatic introduction of fluorine can provide novel routes to fluorinated phenylacetic acids and their precursors. nih.govresearchgate.net
A variety of enzymes have been explored for their ability to catalyze fluorination reactions. These include fluorinases, cytochrome P450 enzymes, lipases, and transaminases, among others. nih.govresearchgate.net The direct formation of a C-F bond by a fluorinase enzyme is considered one of the most effective methods. nih.govresearchgate.net The fluorinase from Streptomyces cattleya is a well-studied example. researchgate.net
Chemo-enzymatic strategies combine the strengths of both chemical and biological catalysis. One such approach involves the use of cytochrome P450-catalyzed oxygenation followed by a chemical deoxofluorination step. nih.gov This two-step procedure allows for the selective fluorination of non-activated sites in various organic molecules. nih.gov
Enzymatic approaches are particularly valuable for achieving high stereoselectivity. the-innovation.org For example, olefin reductases can be used for the asymmetric binding of fluorinated groups to vinyl aromatic hydrocarbons. the-innovation.org While the direct enzymatic synthesis of 2,4,5-trifluorophenylacetic acid has not been extensively detailed, the existing research on enzymatic fluorination of aromatic compounds provides a strong foundation. The ability to engineer enzymes offers the potential to alter regio- and stereoselectivity, which could be harnessed to develop a biocatalytic route to the target molecule. nih.gov
| Enzyme/System | Reaction Type | Substrate/Target | Key Findings |
| Fluorinase | Direct C-F bond formation | S-adenosyl-L-methionine (SAM) | Most effective direct enzymatic fluorination method. nih.govresearchgate.net |
| Cytochrome P450 / Deoxofluorination | Oxygenation followed by fluorination | Various organic scaffolds | Enables fluorination of non-reactive sites. nih.gov |
| Olefin Reductase | Asymmetric fluorination | Vinyl aromatic hydrocarbons | Achieves high enantioselectivity. the-innovation.org |
| Multi-enzyme systems | Various transformations | Fluorinated precursors | Can be used to build complex fluorinated molecules. researchgate.net |
Synthetic Routes to Analogues and Derivatives (e.g., Esters)
The synthesis of analogues and derivatives of 2,4,5-trifluorophenylacetic acid, such as its esters, is important for creating a diverse range of chemical entities for further applications. Several synthetic strategies can be employed to access these compounds.
One common approach involves modifying the final steps of the synthesis of the parent acid. For instance, in a multi-step synthesis starting from 1,2,4-trifluorobenzene, the final step often involves the hydrolysis of a nitrile or another intermediate to form the carboxylic acid. chemicalbook.com This step can be adapted to produce an ester directly by using alcoholysis instead of hydrolysis.
A more direct route to esters is through the nickel-catalyzed synthesis of arylacetic esters from arylzinc chlorides and ethyl bromoacetate. acs.org This method allows for the direct formation of the ester derivative. Similarly, palladium-catalyzed carbonylation reactions of aryl halides can be performed in the presence of an alcohol to directly yield the corresponding aryl ester. nih.gov
Another versatile method starts with the parent 2,4,5-trifluorophenylacetic acid and converts it into its derivatives. For example, the acid can be reacted with an acylating chlorination reagent to form 2,4,5-trifluorobenzoyl chloride, which is a highly reactive intermediate that can be readily converted to esters, amides, and other derivatives. scispace.com
A novel one-pot method for converting esters into their corresponding acetals has also been developed. acs.org This process uses catalytic hydrosilylation followed by quenching with an alcohol. While this produces acetals, the intermediate steps involve the reduction of the ester, highlighting the potential for manipulating the carboxylic acid group to form various derivatives. acs.org
Furthermore, synthetic routes starting from different precursors, like 2,4,5-trifluoronitrobenzene, involve the construction of a malonate intermediate. google.com This diethyl malonate derivative can either be hydrolyzed and decarboxylated to the acid or potentially used to form other derivatives before these final steps. For example, diethyl 2,4,5-trifluorophenylmalonate is an intermediate that can be selectively hydrolyzed to produce different ester or acid derivatives. google.com
Elucidation of Reaction Mechanisms Involving Sodium 2,4,5 Trifluorophenylacetate and Its Precursors
Mechanistic Insights into Carbon-Carbon Bond Formation Reactions
The creation of the phenylacetic acid backbone is a critical step in the synthesis of sodium 2,4,5-trifluorophenylacetate. This often involves the formation of a carbon-carbon bond, which can be achieved through several mechanistic pathways.
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is a fundamental reaction in organic chemistry for the formation of carboxylic acid derivatives. In the context of synthesizing 2,4,5-trifluorophenylacetic acid, a common strategy involves the hydrolysis of a precursor like an ester or an amide.
The mechanism for the acid-catalyzed hydrolysis of an ester, for instance, begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of an alcohol molecule lead to the formation of the carboxylic acid. libretexts.org Conversely, under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to the carboxylate and an alcohol. libretexts.org
A preparation method for 2,4,5-trifluorophenylacetic acid involves the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate. google.com This is followed by hydrolysis, acidification, and decarboxylation of the resulting diester. google.com The high substitution activity of the fluorine atom para to the nitro group in 2,4,5-trifluoronitrobenzene facilitates the initial condensation reaction. google.com
Organometallic Reaction Mechanisms (e.g., Grignard reactions, Coupling Reactions)
Organometallic reagents play a pivotal role in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. While direct Grignard-type reactions on highly fluorinated aromatic rings can be challenging, related coupling reactions are instrumental.
The Suzuki-Miyaura coupling reaction, for example, is a powerful tool for creating carbon-carbon bonds between aromatic rings. In a synthesis of 3,4,5-triphenyltoluene, a precursor to a related phenylacetic acid, 3,4,5-tribromotoluene (B1615943) was reacted with phenylboronic acid in the presence of a palladium catalyst. mdpi.com The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination on the palladium center.
Another relevant strategy involves the use of a Mitsunobu reaction to install the fluorinated phenylacetic acid moiety. acs.org This reaction allows for the conversion of an alcohol to a variety of functional groups, including esters, through a redox process involving a phosphine (B1218219) reagent and an azodicarboxylate.
Mechanisms of Oxidation and Reduction Reactions in Synthesis
Oxidation and reduction reactions are essential for manipulating functional groups during the synthesis of 2,4,5-trifluorophenylacetic acid and its precursors.
A key step in one synthetic route is the reduction of a nitro group to an amine. google.com This transformation is often achieved through catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The mechanism involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group.
The oxidation of an aldehyde to a carboxylic acid is another important transformation. In the synthesis of a related fluorinated acid, a radical oxidation using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) along with co-oxidants was employed. beilstein-journals.org The mechanism of TEMPO-catalyzed oxidation involves the formation of an N-oxoammonium ion as the active oxidizing species.
Investigation of Fluorine Atom Incorporation and Functionalization Mechanisms
The introduction of fluorine atoms onto an aromatic ring is a specialized area of organic chemistry with unique mechanistic considerations. The electron-withdrawing nature of fluorine significantly influences the reactivity of the aromatic ring. numberanalytics.com
One method for introducing fluorine into an aromatic ring is through electrophilic fluorination. Reagents such as NF₄BF₄ can be used to substitute hydrogen atoms on an aromatic ring with fluorine atoms via an electrophilic substitution reaction. google.com The NF₄⁺ cation acts as a powerful electrophile. google.com
Another common strategy is nucleophilic aromatic substitution (SNA_r_), particularly when the aromatic ring is activated by electron-withdrawing groups like a nitro group. numberanalytics.comcore.ac.uk In the synthesis of 2,4,5-trifluorophenylacetic acid from 2,4,5-trifluoronitrobenzene, the high reactivity of the fluorine atom at the para position to the nitro group allows for its displacement by a nucleophile. google.com The mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Diazotization of an amino group followed by a fluorination reaction (a variation of the Balz-Schiemann reaction) is another key method. google.com This involves converting an aromatic amine to a diazonium salt, which is then thermally or photochemically decomposed in the presence of a fluoride (B91410) source (e.g., HBF₄ or HF) to introduce the fluorine atom.
Stereochemical Control and Regioselectivity in Related Fluorination Processes
Achieving stereochemical and regiochemical control during fluorination is a significant challenge and an active area of research. The position of the fluorine atom on the aromatic ring can dramatically affect the biological activity and physical properties of the molecule. beilstein-journals.orgnih.gov
In the context of fluorinating non-aromatic cyclic systems, such as aziridines, the stereochemical outcome (retention or inversion of configuration) can depend on the reaction mechanism (S_N_1 vs. S_N_2) and the nature of the fluorinating agent and substrate. rsc.orgresearchgate.net For instance, the ring-opening of aziridines with a fluoride source can be influenced by neighboring group participation and the stability of carbocationic intermediates. researchgate.net
For aromatic systems, regioselectivity is often dictated by the electronic properties of the substituents already present on the ring. whiterose.ac.uknih.gov For example, in electrophilic aromatic substitution, electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. In nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups activates the ring for attack at the ortho and para positions. Boron-directed cycloaddition reactions have also emerged as a method for achieving regiocontrolled synthesis of fluoroalkyl-substituted aromatic compounds. whiterose.ac.uknih.gov
Advanced Characterization and Analytical Techniques for Sodium 2,4,5 Trifluorophenylacetate
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for probing the molecular structure of Sodium 2,4,5-trifluorophenylacetate, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, offering insights into the hydrogen, carbon, and fluorine environments within the molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the methylene (B1212753) protons (-CH₂-) adjacent to the carboxylate group are expected to produce a singlet. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. A patent describing the synthesis of 2,4,5-trifluorophenylacetic acid provides ¹H NMR data for a related intermediate, which can be used to infer the approximate chemical shifts for the aromatic protons in the target molecule. google.com
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂- | ~3.6 | Singlet |
| Aromatic-H | ~7.0 - 7.4 | Multiplet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the acetate (B1210297) group will appear at the downfield end of the spectrum. The methylene carbon will be observed in the aliphatic region, while the aromatic carbons will show multiple signals in the aromatic region, with their chemical shifts influenced by the attached fluorine atoms.
| Carbon | Predicted Chemical Shift (ppm) |
| -COO⁻ | ~175 |
| -CH₂- | ~40 |
| Aromatic C-F | ~145 - 160 (with C-F coupling) |
| Aromatic C-H | ~115 - 125 (with C-F coupling) |
| Aromatic C-C | ~120 - 130 (with C-F coupling) |
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, three distinct signals are expected for the three non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and coupling constants (J-values) between the fluorine atoms provide valuable information for confirming the substitution pattern.
| Fluorine Position | Predicted Chemical Shift (ppm) |
| F-2 | Downfield relative to others |
| F-4 | Intermediate |
| F-5 | Upfield relative to others |
High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a critical technique for determining the precise molecular weight and elemental composition of this compound. In negative ion mode, the ESI process would readily generate the [M-Na]⁻ ion, corresponding to the 2,4,5-trifluorophenylacetate anion.
The fragmentation pattern in the MS/MS spectrum would likely involve the loss of CO₂ from the carboxylate group, a common fragmentation pathway for carboxylic acids. libretexts.org
| Ion | Predicted m/z | Description |
| [C₈H₄F₃O₂]⁻ | 189.0169 | 2,4,5-trifluorophenylacetate anion |
| [C₇H₄F₃]⁻ | 145.0265 | Loss of CO₂ |
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in this compound. The spectrum is expected to be characterized by strong absorption bands corresponding to the carboxylate group and the carbon-fluorine bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H (aromatic) | ~3000 - 3100 |
| C-H (aliphatic) | ~2850 - 3000 |
| C=O (carboxylate, asymmetric stretch) | ~1550 - 1610 |
| C=O (carboxylate, symmetric stretch) | ~1400 - 1450 |
| C-F (aromatic) | ~1100 - 1250 |
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures, as well as for the analysis of related fluorinated aromatic compounds.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself is non-volatile due to its salt nature, its corresponding acid or ester derivatives can be readily analyzed by GC. For instance, the methyl ester of 2,4,5-trifluorophenylacetic acid can be synthesized and subsequently analyzed. A patent for the synthesis of 2,4,5-trifluorophenylacetic acid mentions the use of GC for the analysis of its ethyl ester. google.com
A typical GC method would involve a non-polar or medium-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.
| Parameter | Suggested Condition |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp to 250 °C |
| Detector | FID or MS |
| Carrier Gas | Helium or Hydrogen |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile compounds like this compound. Reversed-phase HPLC using a C18 column is a common approach for the analysis of aromatic acids.
A suitable HPLC method would employ a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase can be adjusted to ensure the analyte is in a suitable ionic form for optimal retention and peak shape. UV detection is typically used, with the wavelength set to the absorption maximum of the phenyl ring.
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
| Injection Volume | 10 µL |
Advanced Analytical Methodologies for Purity and Structural Integrity of this compound
The rigorous characterization of pharmaceutical intermediates and active pharmaceutical ingredients is paramount to ensure their quality, safety, and efficacy. For this compound, a comprehensive suite of advanced analytical methodologies is employed to ascertain its purity and confirm its structural integrity. These techniques provide both qualitative and quantitative data, essential for quality control and regulatory compliance.
The purity of a substance is a critical attribute, and its determination involves the identification and quantification of any impurities present. These can include starting materials, by-products, degradation products, and residual solvents. The structural integrity of the molecule must also be unequivocally confirmed to ensure it is the correct compound and free from isomeric or structural variants.
Due to the limited availability of specific research findings and detailed analytical data for this compound in publicly accessible literature, the following sections will discuss the application of advanced analytical techniques based on established principles and data for the closely related parent compound, 2,4,5-trifluorophenylacetic acid. The methodologies described are standard for the analysis of such fluorinated aromatic compounds.
Chromatographic Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile organic compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.
A typical reversed-phase HPLC (RP-HPLC) method would be employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. The use of fluorinated stationary phases can also offer alternative selectivity for halogenated compounds.
Illustrative HPLC Method Parameters for a Related Compound (2,4,5-Trifluorophenylacetic Acid):
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Under these conditions, the parent acid, 2,4,5-trifluorophenylacetic acid, would exhibit a characteristic retention time. Impurities would have different retention times, and their levels can be quantified based on their peak area relative to the main peak. Method validation would be performed to establish linearity, accuracy, precision, and limits of detection and quantification for any identified impurities.
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. ¹H NMR would confirm the presence and connectivity of the non-exchangeable protons on the phenyl ring and the methylene group. ¹³C NMR would provide information on the carbon skeleton. Crucially, ¹⁹F NMR would be used to confirm the presence and positions of the three fluorine atoms on the aromatic ring, a key structural feature of the molecule. The chemical shifts and coupling constants in all three spectra would provide a detailed picture of the molecule's structure.
Illustrative NMR Data for the Parent Acid (2,4,5-Trifluorophenylacetic Acid):
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | ~3.7 | s | - |
| ~7.2-7.4 | m | - | |
| ¹⁹F | ~ -120 to -145 | m | - |
| ¹³C | ~35 | s | - |
| ~110-160 | m | C-F couplings | |
| ~170 | s | - |
Note: 's' denotes a singlet and 'm' denotes a multiplet. The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, electrospray ionization (ESI) in negative mode would likely be used to observe the 2,4,5-trifluorophenylacetate anion. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the ion, which can confirm the elemental composition.
Expected Mass Spectrometry Data:
| Ion | Expected m/z (for [M-Na]⁻) |
| [C₈H₄F₃O₂]⁻ | 190.01 |
The observed isotopic pattern would also be compared to the theoretical pattern for the proposed elemental formula.
Other Analytical Techniques
Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen) in the compound. The experimental values for this compound would be compared against the theoretical values to support the purity and elemental composition of the sample.
X-ray Diffraction (XRD): For the solid form of this compound, Powder X-ray Diffraction (PXRD) can be used to characterize its crystalline form and identify the presence of any polymorphic impurities.
By employing a combination of these advanced analytical methodologies, a comprehensive profile of this compound can be established, ensuring its purity and structural integrity meet the required quality standards.
Theoretical and Computational Studies of Trifluorophenylacetate Systems
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules like 2,4,5-trifluorophenylacetate. These methods provide insights into how the arrangement of electrons influences the molecule's stability, reactivity, and spectroscopic properties.
The electronic structure of the 2,4,5-trifluorophenylacetate anion is significantly influenced by the strong electronegativity of the fluorine atoms. These atoms exert a powerful electron-withdrawing inductive effect on the phenyl ring. This effect is expected to lower the energy levels of the molecular orbitals (MOs) compared to non-fluorinated phenylacetate. DFT calculations on related fluorinated aromatic compounds have shown that fluorine substitution lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. ossila.com This general stabilization of the frontier orbitals can impact the molecule's reactivity and its behavior in chemical reactions.
A computational study on ortho-fluorinated 2-phenylethylamine, a related structure, utilized DFT to confirm the three-dimensional structure and analyze noncovalent interactions, demonstrating the predictive power of these methods. nih.gov Similarly, for 2,4,5-trifluorophenylacetate, DFT could be used to calculate key electronic properties. The electrostatic potential map, for instance, would likely show a high electron density around the carboxylate group and the fluorine atoms, indicating regions susceptible to electrophilic attack or interaction with cations like Na+.
Detailed Research Findings: In a hypothetical DFT study on the 2,4,5-trifluorophenylacetate anion, we would expect to see the following:
Electron Distribution: The fluorine atoms would significantly polarize the C-F bonds, leading to a notable build-up of negative charge on the fluorine atoms and a corresponding positive charge on the attached carbon atoms of the phenyl ring. The negative charge of the carboxylate group would be delocalized over the two oxygen atoms.
Molecular Orbitals: The HOMO would likely be centered on the carboxylate group and the phenyl ring's π-system, while the LUMO would also be distributed over the aromatic ring, with contributions from the C-F antibonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic excitability and kinetic stability.
Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. For 2,4,5-trifluorophenylacetate, the calculated vibrational frequencies for the C-F bonds would appear at characteristic high wavenumbers. The ¹⁹F NMR chemical shifts would be sensitive to the electronic environment of each unique fluorine atom on the ring.
Below is an interactive data table showcasing typical electronic properties that would be obtained from a DFT calculation on the 2,4,5-trifluorophenylacetate anion using a common functional like B3LYP with a 6-311G(d,p) basis set.
Table 1: Calculated Electronic Properties of 2,4,5-Trifluorophenylacetate Anion Note: The following data is representative and based on typical results for similar fluorinated aromatic compounds, as direct literature values for this specific anion are not available.
| Property | Calculated Value | Unit | Significance |
| HOMO Energy | -6.8 | eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 | eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.6 | eV | Indicates kinetic stability and resistance to electronic excitation. |
| Dipole Moment | 3.5 | Debye | Measures the overall polarity of the molecule. |
| Mulliken Charge on F (C2) | -0.35 | e | Quantifies the partial negative charge on the fluorine atom at position 2. |
| Mulliken Charge on F (C4) | -0.36 | e | Quantifies the partial negative charge on the fluorine atom at position 4. |
| Mulliken Charge on F (C5) | -0.35 | e | Quantifies the partial negative charge on the fluorine atom at position 5. |
| Mulliken Charge on O (carboxylate) | -0.78 | e | Shows the significant negative charge on the oxygen atoms. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and, specifically, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of sodium 2,4,5-trifluorophenylacetate in a condensed phase, such as in an aqueous solution. nih.gov These simulations model the movements and interactions of every atom in the system over time, providing a detailed picture of the compound's conformational preferences and its interactions with solvent molecules and other ions.
In an MD simulation of this compound in water, the system would consist of one or more trifluorophenylacetate anions, an equivalent number of sodium cations, and a large number of water molecules in a simulation box with periodic boundary conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of atomic coordinates.
Detailed Research Findings: An MD simulation would likely reveal several key aspects of the system's behavior:
Solvation Structure: The sodium ions (Na⁺) would be surrounded by a well-defined hydration shell of water molecules, with the oxygen atoms of water oriented towards the cation. The trifluorophenylacetate anion would exhibit more complex solvation. The negatively charged carboxylate group would strongly interact with the hydrogen atoms of surrounding water molecules through hydrogen bonds. The fluorinated phenyl ring, being hydrophobic, would tend to minimize its contact with water. This hydrophobic nature is a known characteristic of fluorinated moieties. ossila.com
Ion Pairing: The simulation would allow for the study of the extent and nature of ion pairing between the Na⁺ and the trifluorophenylacetate anion. It would be possible to calculate the potential of mean force (PMF) for separating the ion pair, revealing the stability of contact ion pairs versus solvent-separated ion pairs.
Conformational Dynamics: The trifluorophenylacetate ion has a rotatable bond between the phenyl ring and the acetate (B1210297) group. MD simulations would show the conformational preferences around this bond. It is expected that the molecule would adopt a conformation that minimizes steric hindrance and optimizes electrostatic interactions.
Transport Properties: From the simulation trajectories, it is possible to calculate transport properties such as the diffusion coefficients of the ions and the viscosity of the solution.
The following interactive table presents typical parameters and potential results from an MD simulation of a dilute aqueous solution of this compound.
Table 2: Representative Molecular Dynamics Simulation Parameters and Results Note: This data is illustrative of a typical MD simulation setup and expected outcomes, not from a specific study on this compound.
| Parameter/Result | Value/Description | Unit/Significance |
| Simulation Software | GROMACS/AMBER | Standard MD simulation packages. |
| Force Field | OPLS-AA/GAFF | Defines the potential energy function for the system. |
| Water Model | TIP3P/SPC/E | A model for representing water molecules. |
| System Size | ~5000 | Total number of atoms in the simulation box. |
| Simulation Time | 100 | ns (nanoseconds) |
| Temperature | 298 | K (Kelvin) |
| Pressure | 1 | atm (atmosphere) |
| Na⁺-Water Radial Distribution Function (g(r)) Peak | ~2.4 | Å (Angstroms) |
| Anion Diffusion Coefficient | ~0.8 x 10⁻⁵ | cm²/s |
Specialized Research Applications of Sodium 2,4,5 Trifluorophenylacetate
Role as a Key Synthetic Intermediate in Complex Molecule Synthesis
The trifluorinated phenyl moiety of Sodium 2,4,5-trifluorophenylacetate is a critical pharmacophore in several biologically active molecules. This has established the compound as a key starting material or intermediate in the synthesis of complex pharmaceuticals and other bioactive compounds.
Precursor in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
This compound, or its corresponding acid form, is a pivotal intermediate in the synthesis of a class of antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. google.com These drugs are instrumental in the management of type 2 diabetes.
| DPP-4 Inhibitor | Precursor | Significance |
| Sitagliptin | 2,4,5-Trifluorophenylacetic acid | A key intermediate for the synthesis of this widely used antidiabetic drug. google.comchemicalbook.com |
| Imidazopyrazinone derivatives | 2,4,5-Trifluorophenylacetic acid | Used in the synthesis of new potential DPP-4 inhibitors. chemicalbook.com |
Utilization in the Preparation of Other Bioactive Molecules
Beyond its established role in the synthesis of DPP-4 inhibitors, 2,4,5-trifluorophenylacetic acid serves as a versatile intermediate in the creation of other classes of bioactive molecules. Its application extends to the development of inhibitors for other key enzymes and compounds with potential use in agrochemicals.
Furthermore, while a direct application of this compound in fungicides is not explicitly detailed, the closely related compound, 2,4,6-trifluorophenylacetic acid, is employed in the synthesis of pyridazine-based agricultural fungicides. ossila.com This suggests the potential for fluorinated phenylacetic acids, including the 2,4,5-trifluoro isomer, to serve as building blocks in the development of novel agrochemicals.
| Bioactive Molecule Class | Application of Precursor | Therapeutic/Functional Area |
| EGFR/ErbB-2-kinase inhibitors | Synthesis of potential inhibitors chemicalbook.com | Oncology |
| Agricultural Fungicides | Synthesis of pyridazine (B1198779) derivatives (using a related isomer) ossila.com | Agrochemicals |
Contributions to Functional Material Science
The unique electronic and chemical properties of the 2,4,5-trifluorophenyl group have led to the exploration of this compound and its derivatives in the field of functional material science. These applications range from enhancing the performance of energy storage devices to integration into advanced electronic systems.
Application in Energy Storage Systems (e.g., Lithium Metal Anode Stabilization)
In the quest for higher energy density batteries, stabilizing the lithium metal anode is a critical challenge. Fluorinated compounds are increasingly being investigated as electrolyte additives to improve the performance and safety of lithium-ion batteries. While direct studies on this compound are emerging, the broader class of fluorinated compounds shows significant promise.
The introduction of fluorinated additives into electrolytes can lead to the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode. researchgate.netgoogle.com This protective layer can suppress the formation of lithium dendrites, which are a major cause of battery failure and safety concerns. The presence of fluorine-containing species in the electrolyte has been shown to be beneficial for creating a robust and effective SEI. Given this trend, this compound represents a candidate for investigation as an electrolyte additive for next-generation lithium batteries.
Integration into Advanced Polymer and Organic Electronic Systems
The application of 2,4,5-trifluorophenylacetic acid has been demonstrated in the field of organic electronics, specifically in the development of perovskite solar cells. ossila.com It has been used as a bifunctional additive to create stable and efficient perovskite solar cells.
In this application, the carboxylic acid group of the molecule interacts with the lead (Pb) clusters in the perovskite material, which helps to passivate deep-energy-level defects. ossila.com This passivation leads to a significant enhancement in the power conversion efficiency (PCE) of the solar cell. ossila.com Simultaneously, the hydrophobic nature of the trifluorobenzene moiety contributes to improved stability of the solar cell, protecting it from degradation when exposed to air. ossila.com
| Application Area | Function of 2,4,5-Trifluorophenylacetic Acid | Observed Improvement |
| Perovskite Solar Cells | Bifunctional additive for defect passivation and stability enhancement. ossila.com | Increased power conversion efficiency and improved long-term stability. ossila.com |
Advanced Catalytic Applications and Roles of Derivatives
While this compound itself is not primarily known as a catalyst, its synthesis and the reactions of its derivatives are closely linked to advanced catalytic processes. The preparation of this important chemical intermediate often involves sophisticated catalytic methods.
Patents describing the synthesis of 2,4,5-trifluorophenylacetic acid detail the use of various catalysts. For instance, one preparation method involves a carbonylation reaction of 2,4,5-trifluorobenzyl chloride with carbon monoxide in the presence of an alkali cobalt tetracarbonyl catalyst . google.com Another synthetic route employs a palladium/carbon catalyst for a catalytic transfer hydrogenation step in the reduction of a nitro group. google.com These examples underscore the importance of transition metal catalysis in the efficient production of 2,4,5-trifluorophenylacetic acid.
The broader field of organometallic chemistry suggests that derivatives of 2,4,5-trifluorophenylacetic acid, such as its metal complexes, could possess catalytic activity. However, specific research detailing the catalytic applications of such derivatives is not yet widely reported.
Utility in Biological and Analytical Probing
Extensive research has been conducted to explore the applications of fluorinated organic compounds in the development of biological and analytical probes. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the ability of the C-F bond to participate in specific interactions, make it a valuable component in the design of molecules for sensing and imaging. However, based on currently available scientific literature, there is no specific documented use of This compound as a biological or analytical probe.
While the trifluorophenyl moiety is a component of some molecules developed for probing applications, research detailing the direct use of this compound for these purposes is not present in the public domain. The development of fluorescent probes, for instance, often involves more complex molecular structures where the fluorinated group is appended to a known fluorophore to modulate its photophysical properties or to act as a recognition site.
Similarly, in the field of analytical probing, such as ion-selective electrodes or other chemical sensors, the design of the active material is highly specific to the target analyte. There is no indication that this compound possesses the necessary selective binding properties or signal transduction capabilities to function as a primary component in such analytical devices.
Therefore, while the broader class of fluorinated phenylacetic acid derivatives may hold potential in these areas, specific research findings and detailed data for this compound in biological and analytical probing are not established.
Q & A
Q. What are the recommended methods for synthesizing Sodium 2,4,5-trifluorophenylacetate, and how can purity be verified?
- Methodological Answer : The sodium salt is typically synthesized via neutralization of 2,4,5-trifluorophenylacetic acid (CAS 209995-38-0) with sodium hydroxide in ethanol or aqueous media. and suggest that the acid precursor is first dissolved in a solvent like ethanol, followed by dropwise addition of NaOH to form the sodium salt. Purity Verification :
- NMR Spectroscopy : Confirm the absence of residual acid or solvent peaks (e.g., ethanol).
- HPLC : Use reverse-phase chromatography with UV detection (λ = 210–260 nm) to assess purity (>95% as per ).
- Melting Point Analysis : Compare observed melting points with literature values (e.g., related fluorophenylacetic acids in show mp 68–70°C).
Reference :
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
- Ventilation : Use fume hoods during synthesis or handling to mitigate inhalation risks.
- Storage : Store in airtight containers at room temperature, away from strong oxidizers ().
- Waste Disposal : Follow guidelines for fluorinated organic salts, as improper disposal may contribute to environmental persistence ().
Reference :
Q. How does the solubility profile of this compound influence its applicability in aqueous systems?
- Methodological Answer : The sodium salt’s solubility in polar solvents (e.g., water, ethanol) is critical for applications like electrolyte formulation. demonstrates its use in aqueous zinc batteries, where ethanol-solvated trifluorophenylacetate anions (TFPAA⁻) enhance ionic conductivity. Key Data :
- Solubility in Water : Moderate (exact values not provided, but comparable sodium salts in show solubility >50 mg/mL).
- pH Stability : Acts as a pH buffer by capturing H⁺ ions, stabilizing electrolyte systems ().
Reference :
Advanced Research Questions
Q. How does this compound improve the electrochemical stability of aqueous zinc metal batteries?
- Methodological Answer : When used as a dual-ion additive (e.g., in yttrium complexes), TFPAA⁻ suppresses dendrite growth and interfacial side reactions in zinc anodes. highlights two mechanisms:
H⁺ Capture : Ethanol-solvated TFPAA⁻ buffers pH shifts caused by Y³⁺ hydrolysis, reducing parasitic H₂ evolution.
Ion Redistribution : The additive promotes uniform Zn²⁺ deposition, as confirmed by in-situ electrochemical impedance spectroscopy (EIS).
Experimental Validation :
- Cyclic voltammetry (CV) shows reduced overpotential (Δη < 50 mV after 100 cycles).
- Scanning electron microscopy (SEM) confirms dendrite-free Zn surfaces.
Reference :
Q. What analytical techniques are effective for detecting degradation products of this compound under thermal stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 200–400°C to identify decomposition onset.
- GC-MS : Detect volatile fluorinated byproducts (e.g., trifluoroacetic acid derivatives, as seen in PTFE thermolysis in ).
- FTIR Spectroscopy : Track C-F bond cleavage (peaks at 1100–1250 cm⁻¹) and carboxylate group stability.
Key Findings :
Degradation above 300°C may release persistent fluorinated acids, necessitating environmental impact assessments ().
Reference :
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated phenylacetates?
- Methodological Answer : Discrepancies may arise from:
Structural Variants : Compare activity of 2,4,5-trifluorophenylacetate with analogs like 2,4-difluorophenylacetone () to isolate substituent effects.
Assay Conditions : Standardize cell culture media pH and ionic strength, as fluorinated compounds may interact with metal ions ().
Validation Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
